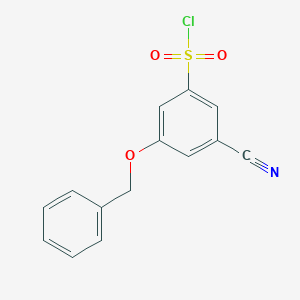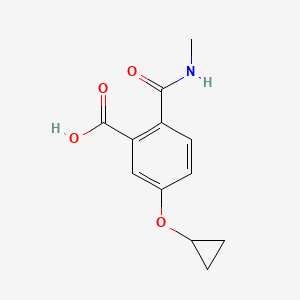
2-Biphenyl-3-YL-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Biphenyl-3-yl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-biphenyl-3-yl-piperazine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . In this method, dicyclohexylcarbodiimide (DCC) and the carboxylic acid react to form an O-acylisourea intermediate, which then reacts with tert-butanol to form the ester .
Another method involves the condensation of carboxylic acids with tert-butanol or bubbling isobutene gas in the presence of concentrated sulfuric acid . Additionally, tert-butylating agents such as di-tert-butyl dicarbonate (Boc2O) and tert-butylisourea can be used .
Industrial Production Methods
Industrial production of tert-butyl esters often employs the use of tert-butanol and a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate . This method is advantageous due to its safety and efficiency in producing high yields of the desired esters.
Chemical Reactions Analysis
Types of Reactions
®-2-Biphenyl-3-yl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dicyclohexylcarbodiimide (DCC), tert-butanol, concentrated sulfuric acid, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
®-2-Biphenyl-3-yl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-biphenyl-3-yl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s biphenyl group and piperazine ring allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
β-Keto Esters: These compounds contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry.
tert-Butyl Esters: These esters are widely used as protecting groups for carboxylic acids due to their stability and ease of deprotection.
Uniqueness
®-2-Biphenyl-3-yl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a biphenyl group, piperazine ring, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl 2-(3-phenylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-13-12-22-15-19(23)18-11-7-10-17(14-18)16-8-5-4-6-9-16/h4-11,14,19,22H,12-13,15H2,1-3H3 |
InChI Key |
UKANUZRMCPRDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


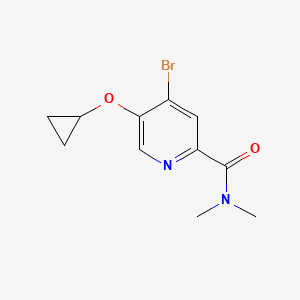
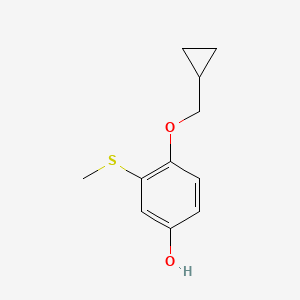



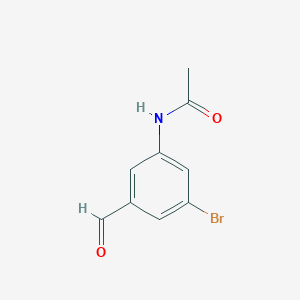
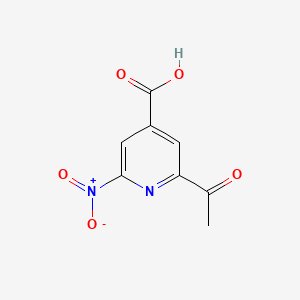
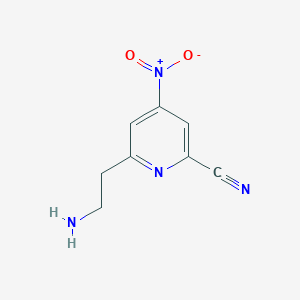
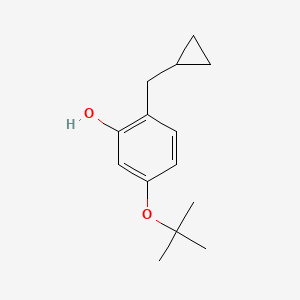

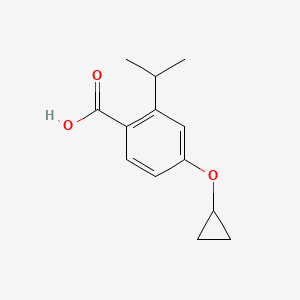
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
